

Reaction conditions for olefination of ketones using phosphonates

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Compound of Interest

Compound Name: Disodium
(ethoxycarbonyl)phosphonate

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Application Notes: Olefination of Ketones Using Phosphonates

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.^{[1][2]} This reaction is a powerful alternative to the Wittig reaction, offering several advantages, particularly in the olefination of ketones. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of ketones, including those that are sterically hindered.^{[3][4]} A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.^{[1][5]}

Mechanism and Stereoselectivity

The mechanism of the HWE reaction commences with the deprotonation of the phosphonate at the α -position by a base to form a phosphonate carbanion.^[1] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone, forming a tetrahedral intermediate

known as an oxaphosphetane.[3] The subsequent collapse of this intermediate through elimination yields the desired alkene and a phosphate salt.[1]

The stereochemical outcome of the HWE reaction is a critical consideration. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, the stereoselectivity with ketones can be modest.[1] For applications requiring the (Z)-alkene, the Still-Gennari modification has been developed. This variation employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDs) and a crown ether at low temperatures.[1][6] These conditions kinetically favor the formation of the (Z)-isomer.[6]

Reaction Conditions

A variety of bases and solvents can be employed for the HWE reaction, and the choice depends on the specific substrates and the desired stereochemical outcome.

- **Bases:** Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) are commonly used to generate the phosphonate carbanion.[2][7] For base-sensitive substrates, milder conditions have been developed. The Masamune-Roush conditions utilize lithium chloride (LiCl) and a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (NEt₃).[1][5][8] Barium hydroxide has also been shown to be effective for certain substrates.[9]
- **Solvents:** Anhydrous aprotic solvents are typically used to ensure the stability of the reactive intermediates. Tetrahydrofuran (THF) and toluene are common choices.[10][11]
- **Additives:** In the Still-Gennari modification, 18-crown-6 is used to sequester the potassium cation, leading to a more "naked" and reactive anion that promotes the formation of the (Z)-alkene.[1][6]

Quantitative Data Summary

The following table summarizes various reaction conditions and outcomes for the olefination of different ketones using phosphonates.

Ketone Substrate	Phosphonate Reagent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	E/Z Ratio	Reference
Cyclohexanone	Weinreb amide-type HWE reagent	iPrMgBr	Toluene	110	1.5	92	>99:1 (E)	[8]
4,6-Dimethylheptan-2-one	Diethoxy 2-oxopropylphosphonate	NaH	Toluene	Reflux	Overnight	Low	-	[11]
Various functionalized ketones	α-Cyano phosphonates	LiOH	THF	RT	-	Good	E-exclusive	[12]
N-Boc-protected amino ketone	Diethyl phosphonoacetate	Ba(OH) ₂	THF/H ₂ O (40:1)	RT	-	95	≥95:5 (E)	[9]
p-Tolualdehyde (for comparison)	Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate	KHMDS / 18-crown-6	THF	-78	3	78	1:15.5	[3]
Benzaldehyde	Modified Still-	NaH	THF	-20	-	>99	3:97	[6]

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Experimental Protocols

Protocol 1: General Horner-Wadsworth-Emmons Olefination of a Ketone

This protocol is a general procedure for the (E)-selective olefination of a ketone using sodium hydride as the base.

Materials:

- Ketone (1.0 equiv)
- Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 equiv)
- Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv).
- Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

- Add anhydrous THF to the flask.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the stirred suspension.
- Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
- Cool the resulting solution to 0 °C.
- Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Still-Gennari Olefination for (Z)-Alkene Synthesis

This protocol is adapted for the synthesis of (Z)-alkenes from ketones using the Still-Gennari conditions.[3]

Materials:

- Ketone (1.0 equiv)
- Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.5 equiv)
- Potassium bis(trimethylsilyl)amide (KHMDs) (1.5 equiv, as a solution in toluene)
- 18-crown-6 (5.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 18-crown-6 (5.0 equiv) and dissolve in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the KHMDs solution (1.5 equiv) dropwise and stir the mixture for 20 minutes at -78 °C.
- Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.5 equiv) in anhydrous THF dropwise to the reaction mixture.
- Stir for an additional 30 minutes at -78 °C.
- Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.
- Stir the reaction at -78 °C for 3 hours.
- Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature.

- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

Caption: General experimental workflow for the Horner-Wadsworth-Emmons olefination of ketones.

Logical Relationship of HWE Reaction Components

Caption: Key components and intermediates in the Horner-Wadsworth-Emmons reaction.

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